molecular formula C11H13ClO2S B1315863 4-Cyclopentylbenzenesulfonyl chloride CAS No. 54997-94-3

4-Cyclopentylbenzenesulfonyl chloride

Cat. No. B1315863
CAS RN: 54997-94-3
M. Wt: 244.74 g/mol
InChI Key: QIUWSLVVXHWTKC-UHFFFAOYSA-N
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Description

4-Cyclopentylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 54997-94-3 . It has a molecular weight of 244.74 g/mol . This compound has gained significant attention due to its potential implications in various fields of research and industry.


Synthesis Analysis

The synthesis of sulfonamides, which are an important group of synthetic antimicrobial agents that contain the sulfonamide group, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .


Molecular Structure Analysis

The molecular formula of 4-Cyclopentylbenzenesulfonyl chloride is C11H13ClO2S . The InChI Code is 1S/C11H13ClO2S/c12-15(13,14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 .

Scientific Research Applications

Activating Hydroxyl Groups for Covalent Attachment

Research has shown that certain sulfonyl chlorides, like 4-Fluorobenzenesulfonyl chloride, are excellent activating agents for the covalent attachment of biological molecules to solid supports. This method has been applied to functionalize polymers and other materials for biological applications, including therapeutic applications and bioselective separations (Chang et al., 1992).

Enhancing Detection in Analytical Chemistry

In analytical chemistry, derivatization techniques involving sulfonyl chlorides have been developed to increase the detection sensitivity of certain compounds, such as estrogens, in liquid chromatography-mass spectrometry (LC-MS) analyses. The introduction of a nitrobenzene moiety through derivatization significantly enhances the detection responses of these compounds in biological fluids, demonstrating the utility of sulfonyl chlorides in analytical methodologies (Higashi et al., 2006).

Contributions to Organic Synthesis

Sulfonyl chlorides serve as key intermediates and reagents in organic synthesis, enabling various chemical transformations. For instance, they are used in the synthesis of sulfonamide-substituted iron phthalocyanine, which has applications in the oxidation of olefins. Such compounds exhibit remarkable stability under oxidative conditions and have potential uses in catalysis and materials science (Işci et al., 2014).

Materials Science and Engineering

In materials science, the modification of cotton fabrics with sulfonyl chloride derivatives has been explored to impart durable antimicrobial properties. This application showcases the versatility of sulfonyl chlorides in modifying textile materials for enhanced functionality (Son et al., 2006).

Safety And Hazards

The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .

properties

IUPAC Name

4-cyclopentylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c12-15(13,14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUWSLVVXHWTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561841
Record name 4-Cyclopentylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentylbenzenesulfonyl chloride

CAS RN

54997-94-3
Record name 4-Cyclopentylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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